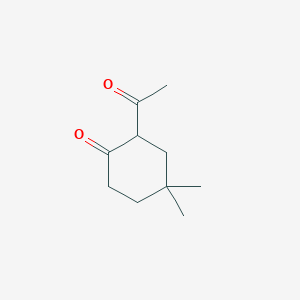
2-acetyl-4,4-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexanone, characterized by the presence of an acetyl group at the second position and two methyl groups at the fourth position on the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4,4-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with acetyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 2-acetyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
科学研究应用
2-acetyl-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of 2-acetyl-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexanone ring provides a stable framework for various chemical transformations. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activity.
相似化合物的比较
Cyclohexanone: A simpler analog without the acetyl and methyl groups.
2-Acetylcyclohexanone: Lacks the additional methyl groups at the fourth position.
4,4-Dimethylcyclohexanone: Lacks the acetyl group at the second position.
Uniqueness: 2-acetyl-4,4-dimethylcyclohexan-1-one is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-acetyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(11)8-6-10(2,3)5-4-9(8)12/h8H,4-6H2,1-3H3 |
InChI 键 |
WKFJEERVXCIQBM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC(CCC1=O)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













